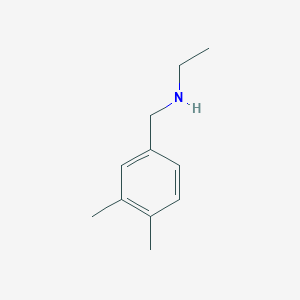

N-Ethyl-3,4-dimethylbenzylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[(3,4-dimethylphenyl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-4-12-8-11-6-5-9(2)10(3)7-11/h5-7,12H,4,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTHLCDILGMWAOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC(=C(C=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70608931 | |

| Record name | N-[(3,4-Dimethylphenyl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39180-83-1 | |

| Record name | N-Ethyl-3,4-dimethylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39180-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(3,4-Dimethylphenyl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Ethyl-3,4-dimethylbenzylamine synthesis pathways

An In-Depth Technical Guide to the Synthesis of N-Ethyl-3,4-dimethylbenzylamine

Abstract: This technical guide provides a comprehensive overview of the principal synthetic pathways for this compound, a tertiary amine with potential applications as an intermediate in the development of pharmaceutical and agrochemical compounds. The document is intended for an audience of researchers, chemists, and drug development professionals. We will explore two primary, logically sound synthetic strategies: direct reductive amination and a two-step N-alkylation approach. The guide delves into the underlying reaction mechanisms, provides field-proven experimental protocols, and discusses the rationale behind procedural choices, ensuring scientific integrity and replicability.

Introduction and Retrosynthetic Analysis

This compound is a tertiary amine characterized by a benzyl group substituted with two methyl groups on the aromatic ring and an N-ethyl substituent. Its structure makes it a valuable building block for more complex molecular architectures.

A retrosynthetic analysis reveals two primary bond disconnections that inform the most viable synthetic strategies:

-

Disconnection (a): Cleavage of the N-benzyl bond suggests a reaction between an ethylamine nucleophile and a 3,4-dimethylbenzyl electrophile. This points towards Reductive Amination , starting from 3,4-dimethylbenzaldehyde and ethylamine.

-

Disconnection (b): Cleavage of the N-ethyl bond suggests a reaction between a 3,4-dimethylbenzylamine nucleophile and an ethyl electrophile. This indicates an N-Alkylation pathway.

This guide will detail both approaches, with a primary focus on reductive amination due to its superior efficiency and atom economy for this specific target molecule.

Caption: Retrosynthetic analysis of this compound.

Pathway I: Direct Reductive Amination

Reductive amination is arguably the most efficient and widely used method for synthesizing substituted amines.[1][2] This one-pot reaction involves the initial formation of an imine or iminium ion from a carbonyl compound (3,4-dimethylbenzaldehyde) and an amine (ethylamine), followed by in-situ reduction to the target tertiary amine.[2][3]

Mechanism and Rationale

The reaction proceeds in two main stages:

-

Imine Formation: Ethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3,4-dimethylbenzaldehyde. This is followed by dehydration to form an N-ethyl-1-(3,4-dimethylphenyl)methanimine intermediate. The reaction is typically catalyzed by a weak acid.

-

Reduction: A reducing agent, added to the same reaction vessel, selectively reduces the carbon-nitrogen double bond (C=N) of the imine to a single bond, yielding the final product.

The choice of reducing agent is critical. It must be potent enough to reduce the imine but mild enough to not significantly reduce the starting aldehyde.[2] Sodium triacetoxyborohydride, NaBH(OAc)₃, is an excellent choice for this purpose due to its mildness and tolerance of slightly acidic conditions that favor imine formation.[2] Other common reagents include sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation.[2][4]

Caption: Workflow for Direct Reductive Amination.

Detailed Experimental Protocol

This protocol is a representative example adapted from established methodologies for reductive amination.[3][5]

Materials:

-

3,4-Dimethylbenzaldehyde

-

Ethylamine (as a solution, e.g., 2.0 M in THF or 70 wt.% in H₂O)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3,4-dimethylbenzaldehyde (1.0 eq). Dissolve it in anhydrous dichloromethane (approx. 0.2 M concentration).

-

Amine Addition: Add ethylamine solution (1.1 eq) to the stirred solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS.

-

Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. The addition may be slightly exothermic. Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC.

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Final Product: The resulting crude oil can be further purified by column chromatography on silica gel if necessary to yield pure this compound.

Data Summary (Illustrative)

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |

| 3,4-Dimethylbenzaldehyde | 1.0 | 134.18 |

| Ethylamine | 1.1 | 45.08 |

| Sodium Triacetoxyborohydride | 1.5 | 211.94 |

| Product | - | 163.26 |

| Typical Yield | - | 75-90% |

Pathway II: N-Alkylation of 3,4-Dimethylbenzylamine

An alternative route involves the N-alkylation of a secondary amine precursor, 3,4-dimethylbenzylamine, with an ethyl halide. This is a classic Sₙ2 reaction where the amine acts as the nucleophile.[6][7]

Mechanism and Rationale

The lone pair of electrons on the nitrogen of 3,4-dimethylbenzylamine attacks the electrophilic carbon of an ethylating agent (e.g., ethyl bromide or ethyl iodide), displacing the halide leaving group. A non-nucleophilic base, such as N,N-diisopropylethylamine (Hünig's base) or potassium carbonate, is required to neutralize the hydrohalic acid byproduct, preventing the protonation and deactivation of the starting amine.[6]

While chemically straightforward, this pathway is less efficient than direct reductive amination for this target molecule because it requires the prior synthesis of the 3,4-dimethylbenzylamine precursor, which is itself typically synthesized via reductive amination of 3,4-dimethylbenzaldehyde with ammonia.[8] This adds an extra step to the overall process.

Caption: Conceptual workflow for the N-Alkylation pathway.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the N-alkylation of secondary amines.[6][9]

Materials:

-

3,4-Dimethylbenzylamine

-

Ethyl bromide (or ethyl iodide)

-

Potassium carbonate (K₂CO₃) or Hünig's base

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3,4-dimethylbenzylamine (1.0 eq) in anhydrous acetonitrile. Add a non-nucleophilic base, such as finely powdered anhydrous potassium carbonate (2.0 eq).

-

Alkylating Agent Addition: Slowly add ethyl bromide (1.2 eq) to the stirred suspension at room temperature.

-

Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for 6-18 hours. Monitor the reaction's progress by TLC.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the solid base. Remove the acetonitrile under reduced pressure.

-

Extraction: Dissolve the residue in diethyl ether. Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Characterization and Safety

Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the molecular structure and assess purity.

-

Mass Spectrometry (MS): To confirm the molecular weight (163.26 g/mol ).[10]

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

Safety Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.

-

Volatile and flammable solvents like dichloromethane and diethyl ether must be handled with care, away from ignition sources.

-

Reagents like ethyl bromide are lachrymators and should be handled with caution. Sodium triacetoxyborohydride can react with water to release flammable hydrogen gas.

Conclusion

The synthesis of this compound can be effectively achieved through multiple pathways. For overall efficiency, atom economy, and procedural simplicity, direct reductive amination of 3,4-dimethylbenzaldehyde with ethylamine is the superior and recommended method. The N-alkylation route, while chemically valid, is a less direct approach that requires an additional synthetic step. The protocols and mechanistic insights provided in this guide offer a robust framework for the successful laboratory-scale synthesis of this valuable tertiary amine intermediate.

References

- 1. gctlc.org [gctlc.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. Solved ethylamine NaBH,CN HEC One problem with reductive | Chegg.com [chegg.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. ias.ac.in [ias.ac.in]

- 9. Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. This compound | C11H17N | CID 20581770 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of N-Ethyl-3,4-dimethylbenzylamine

Introduction

N-Ethyl-3,4-dimethylbenzylamine is a tertiary amine with potential applications in organic synthesis and as an intermediate in the development of more complex molecules, including active pharmaceutical ingredients (APIs). A thorough understanding of its physicochemical properties is paramount for researchers, scientists, and drug development professionals. These properties govern the compound's behavior in various environments, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for specific synthetic transformations. This guide provides a detailed overview of the key physicochemical parameters of this compound, coupled with field-proven, standardized methodologies for their experimental determination.

Core Physicochemical Properties

A summary of the essential physicochemical properties of this compound is presented below. These values are critical for initial assessments and computational modeling in a research and development setting.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇N | PubChem[1] |

| Molecular Weight | 163.26 g/mol | PubChem[1] |

| CAS Number | 39180-83-1 | ChemicalBook[2], PubChem[1] |

| IUPAC Name | N-[(3,4-dimethylphenyl)methyl]ethanamine | PubChem[1] |

| XLogP3 (LogP) | 2.4 | PubChem[1] |

| Boiling Point | Not experimentally determined; requires experimental validation. | |

| Melting Point | Not experimentally determined; requires experimental validation. | |

| Aqueous Solubility | Not experimentally determined; requires experimental validation. | |

| pKa | Not experimentally determined; requires experimental validation. |

Experimental Determination of Physicochemical Properties

The following sections detail standardized, authoritative protocols for the experimental determination of the key physicochemical properties of this compound. The choice of these methods is grounded in their robustness, reproducibility, and widespread acceptance in the scientific community.

Determination of Melting Point

The melting point is a fundamental physical property that provides information about the purity of a crystalline solid.[3] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities lead to a depression and broadening of the melting range.[4]

Methodology: Capillary Method

This method involves heating a small sample in a capillary tube and observing the temperature range over which it melts.[4]

Step-by-Step Protocol:

-

Sample Preparation: A small amount of dry, powdered this compound is introduced into a capillary tube, which is then sealed at one end.[4][5][6] The sample is packed to a height of 1-2 mm by gently tapping the tube.[4][5]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[4] This assembly is then placed in a heating apparatus, such as a Thiele tube or a digital melting point apparatus.

-

Heating and Observation: The sample is heated slowly, at a rate of approximately 2°C per minute, especially near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.[3][5] The melting point is reported as the range T1-T2.[3]

Causality Behind Experimental Choices:

-

Slow Heating Rate: A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating medium, and the thermometer, leading to an accurate measurement.[6]

-

Small Sample Size: A minimal amount of sample ensures uniform heating and a more precise determination of the melting range.[4]

Visualization of Melting Point Determination Workflow:

Caption: Workflow for Melting Point Determination.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7][8] It is a key indicator of a substance's volatility.[8] For amines, boiling points are influenced by molecular weight and hydrogen bonding capabilities.[9][10][11]

Methodology: Micro Boiling Point Determination (Thiele Tube)

This method is suitable for small quantities of liquid and provides an accurate boiling point measurement.

Step-by-Step Protocol:

-

Sample Preparation: A small amount of this compound is placed in a micro test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.

-

Apparatus Setup: The micro test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[7]

-

Heating and Observation: The Thiele tube is heated gently.[7] As the temperature rises, a stream of bubbles will emerge from the inverted capillary.[7]

-

Data Recording: Heating is stopped when a continuous stream of bubbles is observed. As the liquid cools, the point at which the liquid is drawn back into the capillary tube is the boiling point.[7] The temperature is recorded at this moment.[7]

Causality Behind Experimental Choices:

-

Inverted Capillary: The inverted capillary traps vapor, and the continuous stream of bubbles indicates that the vapor pressure of the sample has overcome the atmospheric pressure.

-

Thiele Tube: The design of the Thiele tube allows for uniform heating of the sample through convection currents in the oil bath.

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter in drug development, as it significantly impacts a compound's absorption and bioavailability. The Organisation for Economic Co-operation and Development (OECD) provides standardized guidelines for this determination.[12][13][14]

Methodology: OECD 105 Flask Method

The flask method is suitable for substances with a solubility greater than 10⁻² g/L.[12][13]

Step-by-Step Protocol:

-

Equilibration: An excess amount of this compound is added to a known volume of water in a flask.

-

Agitation: The mixture is agitated at a constant temperature (e.g., 20°C) until equilibrium is reached.[12][15] A preliminary test can help determine the necessary time to achieve saturation.[12][13]

-

Phase Separation: The undissolved solid is separated from the aqueous solution by centrifugation or filtration.[15]

-

Analysis: The concentration of the compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[15]

Causality Behind Experimental Choices:

-

Use of Excess Solute: This ensures that a saturated solution is formed, which is necessary for determining the maximum solubility.

-

Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is essential for reproducible results.[12][13]

Visualization of Aqueous Solubility Workflow (OECD 105):

Caption: Workflow for Aqueous Solubility Determination.

Determination of Dissociation Constant (pKa)

The pKa is a measure of the strength of an acid or base.[16] For an amine, the pKa of its conjugate acid indicates the extent of ionization at a given pH, which is crucial for understanding its behavior in biological systems.[16][17] Potentiometric titration is a widely used and reliable method for pKa determination.[18][19]

Methodology: Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.[17][18][19]

Step-by-Step Protocol:

-

Solution Preparation: A solution of this compound is prepared in water or a co-solvent system if solubility is low.[16] The ionic strength is kept constant using an electrolyte like KCl.[18]

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).[17][18]

-

pH Monitoring: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.[17][18]

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the inflection point of the curve.[17][19] Multiple titrations are performed to ensure accuracy.[18]

Causality Behind Experimental Choices:

-

Constant Ionic Strength: This minimizes changes in activity coefficients, ensuring that the measured potential changes are primarily due to changes in the concentration of the analyte.[18]

-

Nitrogen Purge: Purging the solution with nitrogen removes dissolved carbon dioxide, which can interfere with the titration of basic compounds.[17][18]

Determination of Partition Coefficient (LogP)

The n-octanol/water partition coefficient (Pow) is a measure of a compound's lipophilicity and is a key parameter in predicting its ADME properties.[20] It is typically expressed as its base-10 logarithm (LogP).[21]

Methodology: OECD 107 Shake-Flask Method

This is the traditional method for determining LogP and is suitable for values ranging from -2 to 4.[20][22][23]

Step-by-Step Protocol:

-

Solvent Saturation: n-octanol is saturated with water, and water is saturated with n-octanol.

-

Partitioning: A known amount of this compound is dissolved in one of the phases. This solution is then mixed with the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken until equilibrium is achieved, followed by separation of the two phases, often aided by centrifugation.[20][21][23]

-

Analysis: The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique.[23]

-

Calculation: The partition coefficient (Pow) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[21]

Causality Behind Experimental Choices:

-

Mutual Saturation of Solvents: This is necessary because the mutual solubility of n-octanol and water can affect the partitioning of the solute.

-

Concentration Analysis in Both Phases: This allows for a mass balance calculation to verify the accuracy of the experiment.[21][23]

Visualization of LogP Determination Workflow (OECD 107):

Caption: Workflow for LogP Determination.

References

- 1. This compound | C11H17N | CID 20581770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 39180-83-1 [amp.chemicalbook.com]

- 3. pennwest.edu [pennwest.edu]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. byjus.com [byjus.com]

- 6. medpharma12.com [medpharma12.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. cmst.eu [cmst.eu]

- 9. m.youtube.com [m.youtube.com]

- 10. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 11. Amine - Wikipedia [en.wikipedia.org]

- 12. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 圖書 [books.google.com.tw]

- 13. oecd.org [oecd.org]

- 14. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 15. filab.fr [filab.fr]

- 16. enamine.net [enamine.net]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 20. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 21. biotecnologiebt.it [biotecnologiebt.it]

- 22. oecd.org [oecd.org]

- 23. oecd.org [oecd.org]

An In-Depth Technical Guide to N-Ethyl-3,4-dimethylbenzylamine

Introduction

N-Ethyl-3,4-dimethylbenzylamine is a substituted secondary benzylic amine. Its structure, featuring a dimethyl-substituted phenyl ring and an N-ethyl group, suggests its potential utility as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules, such as pharmaceuticals or agrochemicals. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and safety considerations, grounded in established chemical principles and available data.

Chemical Identity and Structure

This compound is systematically named N-[(3,4-dimethylphenyl)methyl]ethanamine. Its unique identity is registered under CAS Number 39180-83-1 .[1] The molecular formula of the compound is C₁₁H₁₇N, and it has a molecular weight of 163.26 g/mol .[1]

The chemical structure consists of a benzylamine core, with two methyl groups substituted at the 3 and 4 positions of the benzene ring, and an ethyl group attached to the nitrogen atom.

Caption: Chemical Structure of this compound.

Physicochemical Properties

Currently, detailed experimental data for this compound are not widely published. The following table summarizes key physicochemical properties computed through established algorithms, providing valuable estimates for research and experimental design.[1]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇N | PubChem[1] |

| Molecular Weight | 163.26 g/mol | PubChem[1] |

| XLogP3 | 2.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 163.1361 g/mol | PubChem[1] |

| Topological Polar Surface Area | 12 Ų | PubChem[1] |

| Heavy Atom Count | 12 | PubChem[1] |

Synthesis Methodology: Reductive Amination

The most direct and widely applicable method for the synthesis of this compound is the reductive amination of 3,4-dimethylbenzaldehyde with ethylamine.[2][3][4] This one-pot reaction proceeds via the formation of an intermediate imine (Schiff base), which is then reduced in situ to the desired secondary amine. The choice of a mild reducing agent is critical to selectively reduce the imine without affecting the starting aldehyde. Sodium borohydride (NaBH₄) is a common and effective reagent for this transformation.[2][4]

Reaction Scheme

The overall synthesis can be depicted as follows:

-

Imine Formation: 3,4-Dimethylbenzaldehyde reacts with ethylamine in a suitable solvent (e.g., methanol) to form N-(3,4-dimethylbenzylidene)ethanamine.

-

Reduction: The intermediate imine is reduced by sodium borohydride to yield this compound.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of N-ethylbenzylamines.[2]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dimethylbenzaldehyde (10 mmol) in methanol (20 mL).

-

Amine Addition: To the stirred solution, add ethylamine (10 mmol).

-

Imine Formation: Allow the reaction mixture to stir at room temperature for 3-4 hours to facilitate the formation of the intermediate imine.

-

Reduction: Carefully add sodium borohydride (5.0 mmol) to the mixture in small portions over 15-20 minutes to control any effervescence.

-

Reaction Completion: Continue to stir the mixture for an additional 6 hours at room temperature.

-

Work-up:

-

Quench the reaction by slowly adding water (10 mL).

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with saturated aqueous NaCl (brine) (30 mL).

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification: If necessary, the resulting residue can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of dichloromethane and methanol) to obtain the pure this compound.

Potential Applications

While specific, large-scale industrial or pharmaceutical applications for this compound are not extensively documented in publicly available literature, its chemical structure is indicative of its potential role as a key intermediate in several areas of chemical research and development:

-

Pharmaceutical Synthesis: Substituted benzylamines are common pharmacophores. This compound could serve as a precursor for the synthesis of novel therapeutic agents.

-

Agrochemical Development: The benzylamine moiety is present in some pesticides and herbicides. Further functionalization of this molecule could lead to new active ingredients.

-

Material Science: As with the structurally related N,N-dimethylbenzylamine, which is used as a catalyst for polyurethane foams and epoxy resins, this compound could be investigated for similar catalytic properties.[5][6]

Safety and Handling

No specific Safety Data Sheet (SDS) for this compound is readily available. Therefore, a conservative approach to handling is imperative, treating the compound with the precautions appropriate for related substituted benzylamines, such as N,N-dimethylbenzylamine and N-isopropylbenzylamine.[7][8][9]

Disclaimer: The following information is for guidance only and is based on data for structurally similar compounds. A substance-specific risk assessment should always be conducted before handling.

-

General Hazards: Assumed to be corrosive and may cause severe skin burns and eye damage.[8][9] It is likely harmful if swallowed, in contact with skin, or if inhaled.[7][8][9]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

-

-

Handling and Storage:

-

Keep container tightly closed in a dry, cool, and well-ventilated place.

-

Keep away from heat, sparks, and open flames.

-

Ground and bond containers when transferring material.

-

Incompatible materials include strong acids and strong oxidizing agents.[9]

-

-

First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Conclusion

This compound (CAS: 39180-83-1) is a secondary amine with clear potential as a synthetic intermediate. While comprehensive experimental data on its properties and applications are sparse, its synthesis is readily achievable through standard organic chemistry methodologies like reductive amination. The information provided in this guide, based on computational data and analogies to structurally related compounds, offers a solid foundation for researchers and scientists to safely handle, synthesize, and explore the potential of this chemical compound in their work.

References

- 1. This compound | C11H17N | CID 20581770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Ethylbenzylamine synthesis - chemicalbook [chemicalbook.com]

- 3. gctlc.org [gctlc.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Dimethylbenzylamine - Wikipedia [en.wikipedia.org]

- 6. atamankimya.com [atamankimya.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. tousimis.com [tousimis.com]

- 9. fishersci.com [fishersci.com]

Introduction: Unveiling the Potential of a Novel Benzylamine Scaffold

An In-depth Technical Guide to the Potential Research Applications of N-Ethyl-3,4-dimethylbenzylamine

In the vast landscape of chemical compounds available for research and development, this compound emerges as a molecule of latent potential. While not extensively characterized in existing literature, its structural features—a substituted aromatic ring coupled with a secondary amine—position it as a compelling candidate for exploration across multiple scientific domains. This guide moves beyond a simple recitation of known facts to provide a forward-looking perspective, synthesizing insights from structurally related compounds to illuminate potential research applications. We will delve into its fundamental properties, propose robust synthetic and analytical methodologies, and outline potential applications in medicinal chemistry, neuroscience, and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage novel chemical scaffolds for innovative discoveries.

Part 1: Core Molecular Profile and Synthesis

A thorough understanding of a molecule's foundational characteristics is paramount before embarking on complex application-based research.

Physicochemical Properties

This compound (CAS: 39180-83-1) is a substituted benzylamine with a molecular formula of C₁₁H₁₇N.[1] Its structure features a benzene ring substituted with two methyl groups at the 3 and 4 positions, and a benzylic carbon bonded to an ethylamino group.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇N | PubChem[1] |

| Molecular Weight | 163.26 g/mol | PubChem[1] |

| IUPAC Name | N-[(3,4-dimethylphenyl)methyl]ethanamine | PubChem[1] |

| CAS Number | 39180-83-1 | PubChem[1] |

| Predicted XLogP3 | 2.4 | PubChem[1] |

The presence of the ethyl group and the dimethylated phenyl ring suggests a moderate degree of lipophilicity, which could influence its pharmacokinetic properties and ability to cross biological membranes.

Synthesis Protocol: Reductive Amination

A reliable and scalable synthesis is the gateway to thorough investigation. Reductive amination is a standard and efficient method for preparing N-alkylated benzylamines.[2]

Workflow for the Synthesis of this compound

Caption: Reductive amination workflow for this compound synthesis.

Detailed Experimental Protocol:

-

Imine Formation: To a solution of 3,4-dimethylbenzaldehyde (10 mmol) in methanol (20 mL), add ethylamine (10 mmol). Stir the reaction mixture at room temperature for 3-4 hours to facilitate the formation of the corresponding imine.

-

Reduction: Carefully add sodium borohydride (5.0 mmol) to the mixture in batches. Continue stirring for an additional 6 hours at room temperature.

-

Workup: Quench the reaction by adding water (10 mL). Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Purification: Combine the organic phases, wash with a saturated aqueous NaCl solution (30 mL), and dry over anhydrous Na₂SO₄. Filter the solution and evaporate the solvent under reduced pressure. The resulting residue can be purified by silica gel chromatography to yield the final product.[2]

Part 2: Potential Research Applications

The true value of this compound lies in its potential as a versatile scaffold. By examining its structural analogues, we can propose several promising avenues for research.

Medicinal Chemistry: A Scaffold for Novel Therapeutics

Substituted benzylamines are integral components of numerous pharmacologically active compounds, demonstrating activities ranging from anticonvulsant to anticancer.[3][4] The this compound core offers unique substitution patterns that can be exploited in drug design.

-

Antiproliferative Agents: Substituted aryl benzylamines have been identified as potent inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), a target in prostate cancer.[3] The 3,4-dimethylphenyl moiety could be explored for its fit within hydrophobic pockets of enzyme active sites, while the N-ethyl group provides a vector for further modification to enhance potency and selectivity.

-

Antimicrobial Drug Discovery: Novel benzylamine derivatives have shown promising activity against Mycobacterium tuberculosis.[5] The lipophilicity imparted by the dimethyl and ethyl groups may enhance cell wall penetration, a critical factor for anti-tubercular drugs.

Proposed Research Workflow: Synthesis and Screening of a Focused Library

Caption: Workflow for medicinal chemistry exploration.

Neuroscience: Probing Neuromodulatory Systems

N-benzyl substitution on phenethylamine scaffolds is known to dramatically increase binding affinity and functional activity at serotonin receptors, particularly 5-HT₂ₐ and 5-HT₂ₑ.[6] While this compound is not a phenethylamine, its benzylamine core makes it a candidate for investigation as a modulator of monoamine systems. Early studies showed that simple N-alkylation (e.g., with ethyl groups) could diminish the activity of parent phenethylamines, but the combination of substitutions on both the nitrogen and the aromatic ring can lead to unexpected pharmacological profiles.[6]

Potential Research Directions:

-

Receptor Binding Assays: Screen this compound and its derivatives against a panel of CNS receptors (e.g., serotonin, dopamine, adrenergic receptors) to identify any binding affinity.

-

Functional Assays: For any identified targets, perform functional assays (e.g., inositol phosphate formation for Gq-coupled receptors) to determine if the compound acts as an agonist, antagonist, or allosteric modulator.[6]

Materials Science: A Novel Catalytic Agent

The structurally similar tertiary amine, N,N-Dimethylbenzylamine (DMBA), is widely used as a catalyst for the formation of polyurethane foams and as a curing agent for epoxy resins.[7][8][9][10][11] The nitrogen atom's lone pair of electrons in DMBA facilitates these reactions. This compound, as a secondary amine, possesses different steric and electronic properties that could translate to unique catalytic activities.

Hypothesis: The replacement of a methyl group with an ethyl group on the nitrogen atom may alter the amine's basicity and steric hindrance, potentially modifying the reaction rate and selectivity in polymerization processes.

Protocol for a Model Catalytic Test: Polyurethane Formation

-

Reaction Setup: In a controlled environment, combine a diisocyanate (e.g., MDI) and a polyol (e.g., polypropylene glycol) in a suitable solvent.

-

Catalyst Addition: Add a precise molar equivalent of this compound to the mixture. For comparison, set up identical reactions with N,N-Dimethylbenzylamine and a control with no catalyst.

-

Monitoring: Monitor the reaction progress over time using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to track the disappearance of the isocyanate peak (~2270 cm⁻¹).

-

Analysis: Compare the reaction rates and the properties of the resulting polymer (e.g., gel time, hardness) to evaluate the catalytic efficacy of this compound relative to the industry standard.

Part 3: Analytical Characterization Methodologies

Accurate characterization is the bedrock of reproducible science. A major challenge with novel compounds is the lack of established analytical data.[12] The following methods are recommended for the robust characterization of this compound and its derivatives.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for analyzing volatile and thermally stable compounds. Derivatization, such as silylation, can be employed to improve chromatographic profiles for related polar compounds, although the relatively nonpolar nature of this specific amine may allow for direct analysis.[13]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for separating and identifying compounds in complex mixtures, particularly for derivatives that may not be suitable for GC. LC coupled with diode array detection (DAD) can be valuable for differentiating isomers.[12]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

-

Injection: Inject 1 µL of the sample into the GC-MS system.

-

GC Conditions:

-

Column: Use a standard nonpolar column (e.g., DB-5ms).

-

Temperature Program: Start with an initial oven temperature of 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Analyze the resulting chromatogram for peak purity and retention time. Examine the mass spectrum for the molecular ion peak (m/z 163) and characteristic fragmentation patterns to confirm the structure.

Conclusion

This compound represents a largely untapped resource for chemical and biological research. While direct data on its applications are sparse, a systematic investigation based on the properties of its structural analogues reveals significant potential. By serving as a novel scaffold in medicinal chemistry, a potential probe in neuroscience, and a candidate catalyst in materials science, this compound offers fertile ground for discovery. The protocols and workflows outlined in this guide provide a comprehensive framework for researchers to begin unlocking the full potential of this intriguing molecule.

References

- 1. This compound | C11H17N | CID 20581770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Ethylbenzylamine synthesis - chemicalbook [chemicalbook.com]

- 3. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]

- 6. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N N Dimethylbenzylamine: Characteristics and Applications of Multi functional Organic Amine Compounds [sincerechemicals.com]

- 8. atamankimya.com [atamankimya.com]

- 9. Dimethylbenzylamine - Wikipedia [en.wikipedia.org]

- 10. N,N-Dimethylbenzylamine | 103-83-3 [chemicalbook.com]

- 11. atamankimya.com [atamankimya.com]

- 12. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. osti.gov [osti.gov]

N-Ethyl-3,4-dimethylbenzylamine mechanism of action

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of N-Ethyl-3,4-dimethylbenzylamine

Abstract

This guide delineates the hypothesized mechanism of action for this compound, a substituted benzylamine with potential neuropharmacological activity. Based on a comprehensive analysis of its structural analogues, we propose a dual-action mechanism centered on the inhibition of Monoamine Oxidase B (MAO-B) and agonism of the Trace Amine-Associated Receptor 1 (TAAR1). This document provides the theoretical framework, key mechanistic claims supported by authoritative sources, and detailed experimental protocols required to validate this hypothesis. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel central nervous system (CNS) agents.

Introduction and Structural Rationale

This compound is a small molecule belonging to the substituted benzylamine class. While direct pharmacological data for this specific compound is not publicly available, its structure provides compelling reasons to investigate its potential as a neuroactive agent. The core benzylamine scaffold is a well-established pharmacophore found in numerous compounds that interact with key CNS targets.

The key structural features informing our hypothesis are:

-

Benzylamine Core: This motif is a known substrate and inhibitor of monoamine oxidases (MAO), particularly the MAO-B isoform, which is responsible for the degradation of neurotransmitters like dopamine.[1][2]

-

N-alkylation (Ethyl Group): The presence of an ethyl group on the nitrogen atom modifies the compound's basicity and steric profile, which can influence its binding affinity and selectivity for target receptors and enzymes.

-

Aromatic Substitution (3,4-dimethyl): The dimethyl substitution pattern on the benzene ring enhances lipophilicity, potentially facilitating blood-brain barrier penetration, and provides specific hydrophobic contacts within a target's binding pocket.

Given these features, we hypothesize that this compound functions as a modulator of monoaminergic systems through a dual mechanism.

Proposed Primary Mechanism 1: Monoamine Oxidase B (MAO-B) Inhibition

Monoamine Oxidase B is a critical enzyme located on the outer mitochondrial membrane, primarily in astrocytes within the brain.[3] Its primary function is the oxidative deamination of monoamine neurotransmitters, including phenylethylamine and, significantly, dopamine.[1] Inhibition of MAO-B prevents the breakdown of dopamine, thereby increasing its synaptic availability. This mechanism is a clinically validated strategy for treating Parkinson's disease.[4]

We propose that this compound acts as a competitive, reversible inhibitor of MAO-B. The benzylamine moiety is expected to enter the enzyme's active site, where the amine group interacts with key tyrosine residues (Tyr398 and Tyr435 in hMAO-B) that polarize the substrate for catalysis.[1] The 3,4-dimethylphenyl group would occupy the hydrophobic "aromatic cage" of the active site, establishing favorable π-π stacking interactions and preventing the substrate from binding.

Signaling Pathway: MAO-B Inhibition

Caption: Proposed MAO-B inhibition by this compound.

Experimental Protocol: In Vitro MAO-B Inhibition Assay (Fluorometric)

This protocol is adapted from established methods for determining MAO inhibitory activity.[1]

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human MAO-B.

-

Materials:

-

Recombinant human MAO-B enzyme.

-

Benzylamine (MAO-B selective substrate).[1]

-

Amplex™ Red reagent (10-acetyl-3,7-dihydroxyphenoxazine).

-

Horseradish peroxidase (HRP).

-

Selegiline (positive control inhibitor).

-

Test compound (this compound) dissolved in DMSO.

-

Sodium phosphate buffer (100 mM, pH 7.4).

-

96-well black microplates.

-

Fluorescence microplate reader (Ex/Em: ~530/590 nm).

-

-

Methodology:

-

Prepare a reaction mixture in each well containing sodium phosphate buffer, HRP, and Amplex Red reagent.

-

Add serial dilutions of the test compound or Selegiline to the wells. Include a vehicle control (DMSO) for 100% enzyme activity.

-

Pre-incubate the plate with the MAO-B enzyme at 37°C for 15 minutes to allow the inhibitor to bind.

-

Initiate the reaction by adding the substrate (benzylamine). The MAO-B reaction produces H₂O₂, which is converted by HRP into the fluorescent product, resorufin.

-

Measure the fluorescence intensity kinetically over 30 minutes at 37°C.

-

Calculate the rate of reaction (slope of fluorescence vs. time).

-

Determine the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

-

Proposed Primary Mechanism 2: Trace Amine-Associated Receptor 1 (TAAR1) Agonism

TAAR1 is a G protein-coupled receptor (GPCR) that is activated by endogenous trace amines, such as β-phenylethylamine and tyramine, which are structurally related to benzylamines.[5] TAAR1 is expressed in key brain regions associated with monoaminergic regulation, including the ventral tegmental area and dorsal raphe nucleus.[6] Unlike direct dopamine receptor antagonists, TAAR1 agonists act as modulators, capable of dampening excessive dopaminergic activity without causing the extrapyramidal side effects associated with traditional antipsychotics.[5][7] This makes TAAR1 a promising target for neuropsychiatric disorders like schizophrenia.[6]

We propose that this compound functions as a TAAR1 agonist. Its structure mimics that of endogenous trace amines, allowing it to bind to the receptor and activate downstream signaling. Upon activation, TAAR1 primarily couples to the Gs alpha subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[5]

Signaling Pathway: TAAR1 Agonism

Caption: Proposed TAAR1 Gs-coupled signaling cascade activation.

Experimental Protocol: TAAR1 Functional Assay (cAMP Accumulation)

This protocol is based on standard methods for measuring GPCR activation.[5]

-

Objective: To determine the half-maximal effective concentration (EC₅₀) and maximal efficacy (Eₘₐₓ) of this compound at the human TAAR1 receptor.

-

Materials:

-

HEK-293 cells stably expressing human TAAR1.

-

A known TAAR1 agonist (e.g., β-phenylethylamine or a selective synthetic agonist) as a positive control.

-

Test compound (this compound).

-

Assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

A commercial cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

-

-

Methodology:

-

Plate the TAAR1-expressing cells in 96- or 384-well plates and grow to confluence.

-

Replace the culture medium with assay buffer containing the PDE inhibitor and incubate for 30 minutes at room temperature.

-

Add serial dilutions of the test compound or the positive control agonist to the cells.

-

Incubate the plate for 30-60 minutes at 37°C to allow for cAMP accumulation.

-

Lyse the cells and measure the intracellular cAMP concentration according to the detection kit manufacturer's instructions.

-

Convert the raw signal to cAMP concentration using a standard curve.

-

Plot cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.

-

Integrated Experimental Validation Workflow

To comprehensively test the dual-action hypothesis, a structured workflow is essential. This process moves from initial target engagement to functional cellular activity and selectivity profiling.

Caption: Step-wise workflow for validating the dual-action hypothesis.

Data Presentation and Interpretation

All quantitative data from the proposed assays should be summarized for clear comparison and interpretation.

Table 1: Pharmacological Profile of this compound

| Parameter | Target | Value | Units | Interpretation |

|---|---|---|---|---|

| IC₅₀ | Human MAO-B | Experimental | µM or nM | Potency of enzyme inhibition. |

| IC₅₀ | Human MAO-A | Experimental | µM or nM | Potency for off-target isoform. |

| Selectivity Index | MAO-A IC₅₀ / MAO-B IC₅₀ | Calculated | - | A value >1 indicates selectivity for MAO-B. |

| Kᵢ | Human MAO-B | Experimental | µM or nM | Inhibitor binding affinity. |

| Inhibition Type | Human MAO-B | Competitive / etc. | - | Elucidates binding mechanism (e.g., active site). |

| EC₅₀ | Human TAAR1 | Experimental | µM or nM | Potency as an agonist. |

| Eₘₐₓ | Human TAAR1 | Experimental | % vs Control | Efficacy relative to a full agonist. |

Conclusion

This guide puts forth a scientifically grounded, testable hypothesis for the mechanism of action of this compound. Drawing from extensive literature on the pharmacology of substituted benzylamines, we propose a novel dual-action profile of MAO-B inhibition and TAAR1 agonism.[1][4][5][6][8] This combination of activities represents a promising approach for modulating monoaminergic neurotransmission with potential applications in treating complex neuropsychiatric and neurodegenerative disorders. The detailed experimental protocols and validation workflow provided herein offer a clear and rigorous path for elucidating the compound's true pharmacological identity.

References

- 1. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzylamine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of N-Ethyl-3,4-dimethylbenzylamine

Abstract

N-Ethyl-3,4-dimethylbenzylamine is a secondary amine whose structural elucidation is paramount for its application in synthetic chemistry and drug development. Precise characterization ensures purity, confirms identity, and provides a foundational dataset for regulatory submissions and further research. This guide provides a comprehensive analysis of the expected spectroscopic signature of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As experimental spectra for this specific compound are not publicly available, this document serves as a predictive reference, grounded in established spectroscopic principles and data from closely related analogues. We detail not only the interpretation of the predicted data but also the rigorous experimental protocols required to obtain high-fidelity spectra, offering a complete framework for researchers.

Introduction: The Imperative for Spectroscopic Verification

The molecule this compound (IUPAC Name: N-[(3,4-dimethylphenyl)methyl]ethanamine) possesses a unique combination of structural features: a substituted aromatic ring, a benzylic methylene group, and an N-ethyl secondary amine. Each of these components contributes to a distinct spectroscopic fingerprint. In research and development, particularly within the pharmaceutical industry, unambiguous confirmation of a molecule's structure is a critical first step. Spectroscopic analysis provides the necessary evidence to verify that the intended molecule has been synthesized and is free from significant impurities. This guide establishes the expected spectral data for this compound and outlines the methodologies to acquire it.

Molecular Structure and Properties:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For this compound, ¹H NMR will define the number and connectivity of protons, while ¹³C NMR will identify each unique carbon environment.

Expertise & Causality: Designing the NMR Experiment

The choice of NMR experiments is dictated by the need for complete structural assignment. A standard ¹H NMR provides initial information on proton environments and their relative numbers. A ¹³C NMR, often acquired with proton decoupling, reveals the number of unique carbon atoms. However, to establish definitive connectivity, a suite of 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) is essential.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice due to its excellent solubilizing power for amines and its single, well-characterized residual solvent peak (δ ≈ 7.26 ppm). Tetramethylsilane (TMS) is used as the internal standard (δ = 0.00 ppm) for referencing chemical shifts.[2]

-

¹H NMR: Provides proton count (integration), chemical environment (chemical shift), and neighboring proton information (multiplicity). The N-H proton of a secondary amine often appears as a broad singlet and its chemical shift is concentration-dependent.[3][4]

-

¹³C NMR: Identifies all non-equivalent carbons. The symmetry of the molecule (or lack thereof) is readily apparent.

-

2D NMR (COSY & HSQC): COSY establishes ³J-coupling correlations, identifying which protons are adjacent to one another (e.g., the CH₂ and CH₃ of the ethyl group). HSQC correlates each proton directly to the carbon it is attached to, providing unambiguous C-H assignments.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-15 mg of this compound in ~0.7 mL of CDCl₃. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) spectrometer. Shim the instrument to achieve optimal magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a 1D proton spectrum over a spectral width of 0-12 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum over a spectral width of 0-200 ppm.

-

Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire several hundred to a few thousand scans, as the ¹³C nucleus is much less sensitive than ¹H.

-

-

2D NMR Acquisition:

-

COSY: Acquire a gradient-selected COSY (gCOSY) experiment to show ³J(H,H) correlations.

-

HSQC: Acquire a gradient-selected HSQC experiment optimized for one-bond C-H coupling (~145 Hz) to correlate proton and carbon signals.

-

-

Data Processing: Process all spectra using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual CDCl₃ peak at 7.26 ppm and the ¹³C spectrum accordingly.

Mandatory Visualization: NMR Workflow

Caption: Workflow for NMR analysis of this compound.

Predicted NMR Data and Interpretation

The predicted NMR data is based on established chemical shift ranges and analysis of similar structures such as N-ethylbenzylamine and N,N-dimethylbenzylamine.[5][6][7]

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃

| Label | Structure Fragment | Predicted ¹H Shift (ppm) | ¹H Multiplicity | ¹H Integration | Predicted ¹³C Shift (ppm) |

| a | -CH₂-CH₃ | ~1.15 | Triplet (t) | 3H | ~15.2 |

| b | -CH₂-CH₃ | ~2.70 | Quartet (q) | 2H | ~44.5 |

| c | Ar-CH₃ | ~2.27 | Singlet (s) | 3H | ~19.3 |

| d | Ar-CH₃ | ~2.28 | Singlet (s) | 3H | ~19.8 |

| e | Ar-CH₂-N | ~3.70 | Singlet (s) | 2H | ~53.8 |

| f | Ar-H | ~7.05 | Singlet (s) | 1H | ~130.5 |

| g | Ar-H | ~7.08 | Doublet (d) | 1H | ~127.2 |

| h | Ar-H | ~7.10 | Doublet (d) | 1H | ~136.5 |

| i | N-H | ~1.5 (broad) | Singlet (br s) | 1H | N/A |

| j | Ar-C (Quaternary) | N/A | N/A | N/A | ~136.8 |

| k | Ar-C (Quaternary) | N/A | N/A | N/A | ~134.5 |

-

Aromatic Protons (f, g, h): The three aromatic protons will appear between 7.0-7.2 ppm. Due to the substitution pattern, they will likely show complex splitting, but can be predicted as a singlet and two doublets.

-

Benzylic Protons (e): The two protons of the benzylic CH₂ group are chemically equivalent and not coupled to other protons, thus appearing as a sharp singlet around 3.70 ppm.

-

Ethyl Group Protons (a, b): The ethyl group will give a characteristic triplet-quartet pattern. The CH₂ group (b) is adjacent to the nitrogen, causing a downfield shift to ~2.70 ppm (quartet), while the CH₃ group (a) will be further upfield at ~1.15 ppm (triplet), with a coupling constant (J) of ~7.2 Hz.

-

Aromatic Methyl Protons (c, d): The two methyl groups on the aromatic ring are non-equivalent and will appear as two distinct singlets around 2.27-2.28 ppm.

-

Amine Proton (i): The N-H proton will appear as a broad singlet that may exchange with trace D₂O in the solvent, leading to its disappearance. Its chemical shift is highly variable.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, IR will confirm the presence of the secondary amine (N-H), aromatic ring (C=C and C-H), and aliphatic chains (C-H).

Causality & Protocol: Acquiring the IR Spectrum

The simplest and most common method for a liquid sample is Attenuated Total Reflectance (ATR) FT-IR. This technique requires minimal sample preparation and provides a high-quality spectrum.

-

Sample Preparation: Place one drop of neat this compound directly onto the ATR crystal.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software automatically performs a background subtraction, yielding the final absorbance or transmittance spectrum.

Mandatory Visualization: IR Workflow

Caption: Workflow for FT-IR data acquisition using an ATR accessory.

Predicted IR Data and Interpretation

The predicted absorptions are based on well-established correlation charts and spectra of similar secondary amines.[4][8][9]

Table 2: Predicted Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Comments |

| 3350 - 3310 | N-H Stretch | Weak-Medium | A single, relatively sharp peak characteristic of a secondary amine.[4] |

| 3100 - 3000 | Aromatic C-H Stretch | Medium | Absorptions just above 3000 cm⁻¹ indicate C-H bonds on an sp² carbon. |

| 2975 - 2850 | Aliphatic C-H Stretch | Strong | Multiple sharp peaks from the ethyl, methyl, and benzylic C-H bonds. |

| 1610, 1500, 1450 | Aromatic C=C Ring Stretch | Medium | A series of sharp peaks characteristic of a substituted benzene ring. |

| 1335 - 1250 | Aromatic C-N Stretch | Strong | Strong absorption due to the C-N bond attached to the aromatic system.[4] |

| 910 - 665 | N-H Wag | Strong, Broad | Characteristic out-of-plane bend for 1° and 2° amines.[4] |

| ~820 | C-H Out-of-Plane Bend | Strong | Strong absorption indicative of 1,2,4-trisubstitution on the benzene ring. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural information based on its fragmentation pattern. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.

Causality & Protocol: Acquiring the Mass Spectrum

Direct infusion or GC-MS can be used. For a pure, volatile liquid, direct infusion via a heated probe is efficient.

-

Sample Preparation: Dilute a small amount of the sample in a volatile solvent like methanol or dichloromethane.

-

Instrument Setup: Use an EI source, typically with an ionization energy of 70 eV. Set the mass analyzer to scan a range of m/z 40-300.

-

Data Acquisition: Introduce the sample into the ion source. The instrument will record the relative abundance of all ions produced.

-

Data Analysis: Identify the molecular ion peak (M⁺·) and analyze the major fragment ions to deduce the structure.

Mandatory Visualization: MS Workflow

Caption: Workflow for Electron Ionization Mass Spectrometry (EI-MS).

Predicted Mass Spectrum and Fragmentation

The fragmentation of benzylamines is well-documented and follows predictable pathways.[10][11][12]

-

Nitrogen Rule: this compound has one nitrogen atom. Therefore, its molecular weight (163.26) is odd, and the molecular ion peak will have an odd mass-to-charge ratio (m/z = 163).

-

Molecular Ion (M⁺·): The molecular ion peak at m/z = 163 should be observed, confirming the molecular weight.

-

Alpha-Cleavage: The most favorable fragmentation pathway for amines is cleavage of the C-C bond alpha to the nitrogen atom. This results in a resonance-stabilized iminium cation. For this molecule, the most significant alpha-cleavage is the loss of the substituted benzyl group to form the ethylamino-methylidene cation.

-

Loss of a methyl radical (·CH₃): Cleavage of a C-C bond in the ethyl group is less likely but could produce a fragment at m/z = 148 ([M-15]⁺).

-

Major Fragmentation - Loss of H: A common fragmentation is the loss of a hydrogen atom from the carbon alpha to the nitrogen and the ring, leading to a stable, conjugated ion at m/z = 162 .

-

Benzylic Cleavage: The most dominant fragmentation pathway for benzylamines is the cleavage of the benzylic C-N bond. However, the charge is more likely to be stabilized on the nitrogen-containing fragment. The alternative cleavage, loss of the ethyl group, would lead to the 3,4-dimethylbenzyl cation.

-

Base Peak: The most stable fragment, and therefore the base peak (100% relative abundance), is predicted to be at m/z = 119 . This corresponds to the 3,4-dimethyltropylium ion, formed by cleavage of the C-N bond and rearrangement of the resulting 3,4-dimethylbenzyl cation. A fragment at m/z = 120 , corresponding to the 3,4-dimethylbenzyl cation itself, is also expected. The mass spectrum for 3,4-dimethylbenzylamine shows a strong peak at m/z 120.[13]

-

Another significant fragment is expected at m/z = 44 from the [CH₃-CH=NH₂]⁺ fragment.

-

Table 3: Predicted Key Fragments in the EI-Mass Spectrum

| m/z | Predicted Ion Structure | Fragmentation Pathway |

| 163 | [C₁₁H₁₇N]⁺· | Molecular Ion (M⁺·) |

| 162 | [M - H]⁺ | Loss of H from benzylic position |

| 148 | [M - CH₃]⁺ | Loss of methyl radical |

| 120 | [C₉H₁₂]⁺ | 3,4-Dimethylbenzyl cation |

| 119 | [C₉H₁₁]⁺ | 3,4-Dimethyltropylium ion |

| 91 | [C₇H₇]⁺ | Tropylium ion (from further fragmentation) |

| 44 | [C₂H₆N]⁺ | [CH₃CH=NH₂]⁺ |

Conclusion

The comprehensive spectroscopic analysis detailed in this guide provides a robust, predictive framework for the characterization of this compound. The predicted NMR, IR, and MS data collectively form a unique fingerprint that allows for unambiguous structural confirmation. By following the outlined experimental protocols, researchers can reliably generate high-quality data to verify the identity and purity of this compound, ensuring the integrity of their scientific and developmental endeavors. This guide serves as an essential reference, bridging the gap between theoretical structure and empirical verification.

References

- 1. This compound | C11H17N | CID 20581770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. wikieducator.org [wikieducator.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. N-Ethylbenzylamine | C9H13N | CID 84352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. N,N-Dimethylbenzylamine(103-83-3) 1H NMR spectrum [chemicalbook.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Benzenamine, N-ethyl- [webbook.nist.gov]

- 10. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Benzenemethanamine, 3,4-dimethyl- [webbook.nist.gov]

An In-depth Technical Guide to the Solubility of N-Ethyl-3,4-dimethylbenzylamine for Researchers and Drug Development Professionals

Abstract

N-Ethyl-3,4-dimethylbenzylamine is a substituted secondary amine with potential applications as a synthetic intermediate in the pharmaceutical and agrochemical industries. A comprehensive understanding of its solubility characteristics is paramount for optimizing reaction conditions, developing robust purification protocols, and formulating final products. This technical guide provides a deep dive into the physicochemical properties governing the solubility of this compound. We will analyze its molecular structure to predict its behavior in various solvent classes, from nonpolar to polar protic. Furthermore, this guide furnishes detailed, field-proven experimental protocols for both equilibrium and kinetic solubility determination, explaining the scientific rationale behind each step. The influence of critical factors such as pH and temperature is also explored, offering researchers and drug development professionals a holistic framework for effectively utilizing this compound.

Introduction to this compound: A Molecule of Interest

This compound (C₁₁H₁₇N) is an organic compound whose utility in synthetic chemistry is predicated on the reactivity of its secondary amine functionality. Before it can be effectively used as a reagent or developed into a product, its behavior in solution must be thoroughly characterized. Solubility is not merely a physical constant; it is a critical parameter that dictates a molecule's bioavailability, reaction kinetics, and ease of purification. Inadequate solubility can lead to failed reactions, complex downstream processing, and poor formulation stability. This guide serves as a foundational resource for understanding and experimentally determining the solubility of this specific amine, leveraging established chemical principles and standard laboratory methodologies.

Physicochemical Properties Governing Solubility

The solubility of a compound is a direct consequence of its molecular structure and its interactions with the solvent. For this compound, a balance of hydrophobic and hydrophilic features defines its solubility profile.

| Property | Value / Description | Source |

| Molecular Formula | C₁₁H₁₇N | [1] |

| Molecular Weight | 163.26 g/mol | [1] |

| Predicted Lipophilicity (XLogP3) | 2.4 | [1] |

| Functional Groups | Secondary Amine, Aromatic Ring | N/A |

| Hydrogen Bonding | Acts as both H-bond donor (N-H) and acceptor (N lone pair) | [2][3] |

| Basicity | Weakly basic, forms salts with acids | [2][4] |

Molecular Structure Analysis

The structure of this compound features three key regions that influence its solubility:

-

The Hydrophobic Core: The 3,4-dimethyl-substituted benzene ring is nonpolar and lipophilic. This large aromatic moiety strongly favors interactions with nonpolar organic solvents through van der Waals forces.

Lipophilicity and Polarity

The predicted octanol-water partition coefficient (XLogP3) of 2.4 indicates a moderate degree of lipophilicity.[1] This value suggests that the compound will preferentially dissolve in nonpolar organic solvents over water. The general principle of "like dissolves like" is the guiding tenet here; the significant nonpolar surface area of the molecule dictates a preference for solvents of similar low polarity.

Basicity and pH-Dependent Solubility

Caption: pH-dependent equilibrium of the amine and its corresponding salt.

Predicted Solubility Profile and Solvent Selection

Based on the physicochemical analysis, we can predict the qualitative solubility of this compound across a spectrum of common laboratory solvents. This theoretical assessment is an essential first step for experimental design, saving time and resources.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Toluene, Hexane, Diethyl Ether | High / Miscible | The large hydrophobic backbone of the molecule dominates, leading to strong favorable interactions with nonpolar solvents. |

| Polar Aprotic | Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN) | Good to Moderate | These solvents can act as hydrogen bond acceptors for the amine's N-H group. However, they lack the ability to donate hydrogen bonds, and their polarity may be insufficient to fully solvate the molecule without the contribution from hydrophobic interactions. |

| Polar Protic | Methanol, Ethanol | Moderate | Alcohols can both donate and accept hydrogen bonds, interacting favorably with the amine group. The alkyl chains of the alcohols also provide some nonpolar character, aiding in the solvation of the aromatic ring. |

| Aqueous | Water, Buffers (neutral pH) | Very Low | The molecule's significant hydrophobic character (XLogP3 = 2.4) will dominate over the hydrogen bonding potential of the single amine group, leading to poor aqueous solubility.[1][2] |

| Aqueous (Acidic) | Dilute HCl, Citrate Buffer (pH < 4) | High | Protonation of the amine to form the corresponding salt introduces an ionic charge, drastically increasing solubility in water.[3] |

Experimental Protocols for Solubility Determination

Theoretical predictions must be confirmed by empirical data. The choice of method depends on the required accuracy and throughput. For drug development, both thermodynamic and kinetic solubility are of interest.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method is the "gold standard" for determining thermodynamic solubility. It measures the concentration of a saturated solution in equilibrium with an excess of the compound.

Causality Behind the Protocol: The core principle is to allow the system to reach its lowest energy state, where the chemical potential of the dissolved solute equals that of the undissolved solid/liquid phase. A prolonged incubation period (24-48 hours) is crucial to ensure this true equilibrium is reached, avoiding the misleading results of supersaturated solutions. Quantification via a specific and sensitive analytical method like HPLC-UV is necessary to distinguish the analyte from any potential impurities or degradants.

Caption: Workflow for Equilibrium Solubility Determination via the Shake-Flask Method.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the test solvent (e.g., 5-10 mg in 1 mL) in a glass vial.

-

Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C). Agitate for at least 24 hours.

-

Phase Separation: After equilibration, allow the vial to stand to let undissolved material settle. Alternatively, centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess compound.

-

Sampling: Carefully withdraw a precise aliquot of the clear supernatant. Be cautious not to disturb the solid pellet or undissolved layer.

-

Dilution & Quantification: Dilute the supernatant with a suitable mobile phase or solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the sample using a validated HPLC-UV method.

-

Calculation: Calculate the original concentration in the supernatant based on the dilution factor. This value represents the equilibrium solubility.

Protocol 2: Kinetic Solubility Assay (High-Throughput Method)